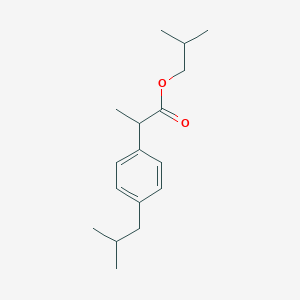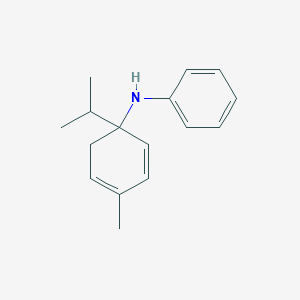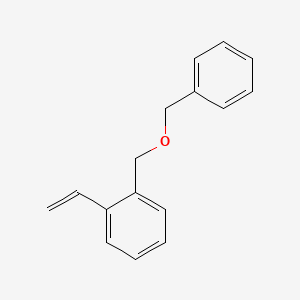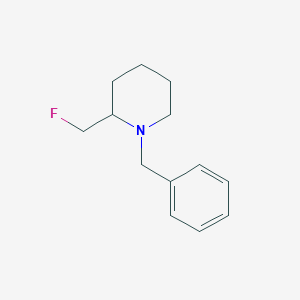![molecular formula C14H11N B14131924 4-[2-(4-Methylphenyl)ethynyl]pyridine](/img/structure/B14131924.png)
4-[2-(4-Methylphenyl)ethynyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Methylphenyl)ethynyl]pyridine is an organic compound with the molecular formula C14H11N. It is a yellow to white solid with a melting point of 110-114°C . This compound is primarily used in laboratory settings for various chemical reactions and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(4-Methylphenyl)ethynyl]pyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for industrial synthesis. The reaction’s mild conditions and high functional group tolerance make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-[2-(4-Methylphenyl)ethynyl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-[2-(4-Methylphenyl)ethynyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(4-Methylphenyl)ethynyl]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests potential for various biochemical interactions .
Comparison with Similar Compounds
- 4-[(4-Bromophenyl)ethynyl]pyridine
- 4-[(4-Chlorophenyl)ethynyl]pyridine
- 4-[(4-Fluorophenyl)ethynyl]pyridine
Comparison: 4-[2-(4-Methylphenyl)ethynyl]pyridine is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interactions. Compared to its bromine, chlorine, and fluorine analogs, the methyl group provides different steric and electronic effects, potentially leading to distinct chemical and biological properties .
Properties
Molecular Formula |
C14H11N |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-[2-(4-methylphenyl)ethynyl]pyridine |
InChI |
InChI=1S/C14H11N/c1-12-2-4-13(5-3-12)6-7-14-8-10-15-11-9-14/h2-5,8-11H,1H3 |
InChI Key |
KQURJNNHHQTUIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1'S,2'S,3'S,10b'R)-3'-(benzo[d][1,3]dioxole-5-carbonyl)-2'-(4-propylbenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14131842.png)


![2-Bromobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole](/img/structure/B14131878.png)

![3-[(Thiophen-3-yl)amino]phenol](/img/structure/B14131889.png)
![(2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid](/img/structure/B14131895.png)
![N'-{3-[(1-Chloro-1-phenylpropan-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14131902.png)
![3-(Benzo[d][1,3]dioxol-5-ylmethyl)indolin-2-one](/img/structure/B14131910.png)




![2-[3-(Difluoromethyl)-5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid](/img/structure/B14131942.png)
